6-methyl-4-oxo-N-(3-pyridylmethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide
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Overview
Description
Synthesis Analysis
This involves a detailed explanation of the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions for the reaction .Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule of a compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes the conditions, reagents, and mechanism of the reaction .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, and stability .Scientific Research Applications
Synthesis of Pyrazolopyrimidine Derivatives
Research has shown that derivatives of pyrazolopyrimidine, including structures related to 6-Methyl-4-Oxo-N-(3-Pyridylmethyl)-4,5-Dihydropyrazolo[1,5-a]Pyrazine-2-Carboxamide, have been synthesized and characterized for potential cytotoxic activities. For instance, Hassan et al. (2014) described the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, which were then used to create pyrazolo[1,5-a]pyrimidine derivatives. These compounds were evaluated for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, illustrating the compound's relevance in developing potential therapeutic agents (Hassan, Hafez, & Osman, 2014).
Antimicrobial and Anticancer Activities
Studies have also explored the antimicrobial and anticancer potentials of derivatives. Abdellatif et al. (2014) synthesized pyrazolo[3,4-d]pyrimidin-4-one derivatives and evaluated their anticancer activity on the MCF-7 human breast adenocarcinoma cell line. The findings indicate that almost all tested compounds showed antitumor activity, highlighting the chemical framework's capacity to serve as a basis for developing new anticancer drugs (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).
Antimycobacterial Activity
The search for new antimycobacterial agents has led to the examination of pyrazine and pyridine derivatives, including the synthesis of compounds with structures akin to this compound. Gezginci, Martin, and Franzblau (1998) synthesized and tested derivatives against Mycobacterium tuberculosis, finding that the majority exhibited activities that were potent compared to standard treatments like pyrazinamide, suggesting their utility in addressing tuberculosis and related mycobacterial infections (Gezginci, Martin, & Franzblau, 1998).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-methyl-4-oxo-N-(pyridin-3-ylmethyl)-5H-pyrazolo[1,5-a]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2/c1-9-8-19-12(14(21)17-9)5-11(18-19)13(20)16-7-10-3-2-4-15-6-10/h2-6,8H,7H2,1H3,(H,16,20)(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRAJWOLJFMZMJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CC(=N2)C(=O)NCC3=CN=CC=C3)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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